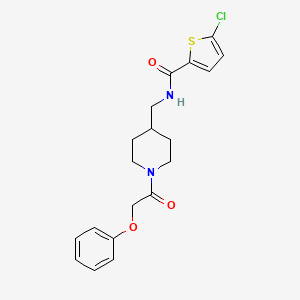

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a novel and selective anaplastic lymphoma kinase (ALK) inhibitor . It has been described in the context of synthesis, structure-activity relationships, and in vivo efficacy .

Chemical Reactions Analysis

The compound is involved in inhibiting ALK and its downstream pathways in certain cells . The exact chemical reactions it undergoes are not detailed in the search results.Mécanisme D'action

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation, making it a significant target for antithrombotic therapy .

Mode of Action

The compound interacts with Factor Xa through a binding interaction . The neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction inhibits the activity of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the coagulation cascade, affecting the downstream formation of fibrin clots . This can prevent thrombus formation, making the compound potentially useful in conditions where there’s an increased risk of blood clots.

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation. By preventing the activation of thrombin, the compound can reduce the risk of thrombus formation, potentially preventing conditions such as stroke or heart attack .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level can influence the rate of reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c20-17-7-6-16(26-17)19(24)21-12-14-8-10-22(11-9-14)18(23)13-25-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYAVLRLQBHDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)

![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)